A Multi-Technique Approach to the Structural Elucidation of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
A Multi-Technique Approach to the Structural Elucidation of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structural elucidation of the heterocyclic compound 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This molecule, a key intermediate in the synthesis of the potent antipsychotic agent risperidone, requires rigorous analytical confirmation to ensure purity and prevent the formation of undesired isomers.[1] This document, designed for analytical chemists, researchers, and drug development professionals, details an integrated, multi-technique workflow. We will explore the synergistic use of High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. The causality behind each analytical choice is explained, protocols are detailed, and expected data is interpreted to build a conclusive, self-validating structural proof.
Introduction: The Imperative for Unambiguous Characterization
The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antidepressant and antipsychotic therapies.[2][3] The title compound, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a critical synthetic intermediate whose precise molecular architecture is paramount for subsequent reactions and the biological activity of the final product.
Synthetic pathways, while robust, can present opportunities for isomeric impurities. Therefore, a rigorous and orthogonal analytical approach is not merely procedural but essential for quality control and regulatory compliance. This guide establishes a logical workflow to move from a proposed structure to a fully validated one, emphasizing the "why" behind each step to provide a deeper understanding of the elucidation process.
Proposed Structure and Analytical Strategy
The primary objective is to confirm the constitution and connectivity of the target molecule as shown below. This includes verifying the core bicyclic ring system and, critically, confirming the precise placement of the methyl and 2-chloroethyl substituents on the pyrimidine ring.
Caption: Proposed structure of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Our strategy is built on a foundation of complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: The Molecular Formula Gatekeeper
3.1 Rationale & Causality
Before dedicating resources to extensive NMR analysis, it is crucial to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS), particularly with a "soft" ionization technique like Electrospray Ionization (ESI), is the ideal first step.[4][5] ESI is chosen because it minimizes fragmentation, ensuring the observation of the molecular ion (or a pseudo-molecular ion like [M+H]⁺), which is essential for formula determination.[6] For this specific molecule, HRMS serves a dual purpose:
-
Exact Mass Measurement: Provides a highly accurate mass-to-charge (m/z) ratio, allowing for the unambiguous determination of the elemental composition (C₁₁H₁₁ClN₂O).
-
Isotopic Pattern Recognition: The presence of a chlorine atom provides a definitive isotopic signature. Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic M and M+2 peak pattern with an intensity ratio of approximately 3:1, a powerful diagnostic tool for confirming the presence of a single chlorine atom.[7][8]
3.2 Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500 to ensure capture of the molecular ion.
3.3 Expected Data & Interpretation
The analysis should yield two key pieces of information, summarized in the table below.
| Parameter | Expected Result | Interpretation |
| Molecular Formula | C₁₁H₁₁ClN₂O | - |
| Monoisotopic Mass | 222.0560 | Calculated for C₁₁H₁₁³⁵ClN₂O |
| Expected [M+H]⁺ (m/z) | 223.0633 | Based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) |
| Isotopic Pattern | Peak at m/z ~223.06 | Corresponds to the [M+H]⁺ ion with ³⁵Cl |
| Peak at m/z ~225.06 | Corresponds to the [M+2+H]⁺ ion with ³⁷Cl | |
| Intensity Ratio | ~3:1 (223:225) | Confirms the presence of one chlorine atom[7][8] |
The successful observation of the correct exact mass and the characteristic 3:1 isotopic cluster provides high confidence in the elemental formula, allowing progression to NMR analysis.
1D NMR Spectroscopy: The Atomic Framework Blueprint
4.1 Rationale & Causality
With the molecular formula confirmed, ¹H and ¹³C NMR spectroscopy are employed to map the proton and carbon skeletons of the molecule. These experiments provide information on the chemical environment, quantity, and neighboring atoms for each unique proton and carbon, forming the foundational dataset for the structural puzzle.
4.2 Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, high-quality 5 mm NMR tube.[9][10][11] The choice of solvent is critical; CDCl₃ is often a good starting point for many organic molecules.
-
Internal Standard: Use the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as a secondary reference. Tetramethylsilane (TMS) can be used as a primary reference (0 ppm).[12]
-
Instrumentation: Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion and resolution.
-
Acquisition:
-
For ¹H NMR , acquire a standard spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon, simplifying the spectrum.
-
4.3 Predicted Spectral Data & Interpretation
Based on the proposed structure and known chemical shift ranges for pyrido[1,2-a]pyrimidine systems, the following signals are anticipated.[3][13]
| Atom Number(s) | Signal Type | Predicted ¹H Shift (ppm) | Integration | Predicted ¹³C Shift (ppm) | Interpretation |
| H6 | Doublet of triplets | ~9.0 | 1H | ~137 | Most deshielded aromatic proton due to adjacent bridgehead nitrogen. |
| H7 | Triplet of doublets | ~7.1 | 1H | ~115 | Aromatic proton coupled to H6 and H8. |
| H8 | Triplet | ~7.7 | 1H | ~127 | Aromatic proton coupled to H7 and H9. |
| H9 | Doublet | ~7.7 | 1H | ~126 | Aromatic proton coupled to H8. |
| C4=O | Carbonyl | - | - | ~158 | Carbonyl carbon, typically downfield. |
| C2 | Substituted sp² | - | - | ~151 | sp² carbon attached to nitrogen and methyl group. |
| C3 | Substituted sp² | - | - | ~100 | sp² carbon shielded by two adjacent nitrogen atoms. |
| CH₃ | Singlet | ~2.5 | 3H | ~15 | Methyl group on the pyrimidine ring. |
| -CH₂-CH₂-Cl | Triplet | ~3.2 (α-CH₂) | 2H | ~30 (α-CH₂) | Aliphatic protons of the chloroethyl side chain. |
| Triplet | ~3.9 (β-CH₂) | 2H | ~40 (β-CH₂) | The CH₂ attached to chlorine is more deshielded. |
This 1D NMR data provides a strong foundation, confirming the presence of the key functional groups and fragments (aromatic ring, methyl group, chloroethyl chain). However, it does not unambiguously prove their connectivity.
2D NMR Spectroscopy: Assembling the Final Structure
5.1 Rationale & Causality
2D NMR experiments are essential to definitively establish the bonding network. They reveal correlations between nuclei (¹H-¹H or ¹H-¹³C) that are connected through bonds, allowing us to piece together the fragments identified in the 1D spectra.[14][15]
5.2 COSY (Correlation Spectroscopy): Identifying ¹H-¹H Connections
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[16]
-
Expected Correlations:
-
Strong cross-peaks between the protons of the chloroethyl group (~3.2 ppm and ~3.9 ppm), confirming the -CH₂-CH₂- fragment.
-
Correlations between the adjacent aromatic protons: H6↔H7, H7↔H8, and H8↔H9, confirming the pyridine ring spin system.
-
5.3 HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment directly correlates each proton with the carbon atom it is attached to (one-bond ¹JCH coupling).[16]
-
Expected Correlations:
-
A cross-peak connecting the methyl proton signal (~2.5 ppm) to its carbon signal (~15 ppm).
-
Cross-peaks linking the aliphatic protons (~3.2 and ~3.9 ppm) to their respective carbons (~30 and ~40 ppm).
-
Correlations for each aromatic proton (H6, H7, H8, H9) to its corresponding carbon.
-
5.4 HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connectivity Map
The HMBC experiment is arguably the most powerful tool for this elucidation, as it reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[16][17][18] This allows us to connect the distinct fragments. The key correlations that will confirm the substituent positions are:
-
Placement of the Methyl Group: A correlation from the methyl protons (~2.5 ppm) to the C2 carbon (~151 ppm) and the C3 carbon (~100 ppm) would irrefutably place the methyl group at the C2 position.
-
Placement of the Chloroethyl Group: Correlations from the α-CH₂ protons (~3.2 ppm) of the ethyl chain to the C2 and C3 carbons would confirm the attachment of this side chain at the C3 position.
-
Confirmation of the Core Structure: Correlations from H6 (~9.0 ppm) to the C4 carbonyl carbon (~158 ppm) would confirm the fusion of the rings.
Caption: Key HMBC correlations confirming substituent placement.
Conclusion: A Unified Structural Proof
The structural elucidation of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is definitively achieved through this multi-technique workflow.
-
HRMS establishes the correct elemental formula (C₁₁H₁₁ClN₂O) and confirms the presence of a single chlorine atom.
-
1D NMR (¹H and ¹³C) provides a complete inventory of all proton and carbon environments, consistent with the proposed structure.
-
2D NMR (COSY and HSQC) connects the individual atoms into key structural fragments: the pyridine ring, the methyl group, and the chloroethyl side chain.
-
2D NMR (HMBC) provides the final, unambiguous proof by showing the long-range correlations that link these fragments together at the correct positions on the pyrido[1,2-a]pyrimidine core.
The convergence of data from these orthogonal analytical techniques provides a robust, self-validating, and irrefutable confirmation of the molecular structure, meeting the rigorous standards required for pharmaceutical research and development. This systematic approach ensures the identity and purity of key synthetic intermediates, forming a critical foundation for the development of novel therapeutics.
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